Levonordefrin hydrochloride

Description

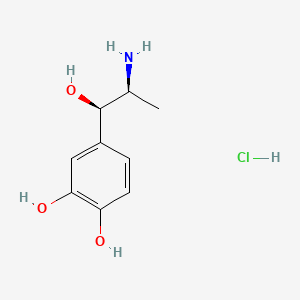

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61-96-1 |

|---|---|

Molecular Formula |

C9H14ClNO3 |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1 |

InChI Key |

YRJLEOWRVNBAOI-AXHNGXNJSA-N |

SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |

Other CAS No. |

10390-18-8 61-96-1 |

Pictograms |

Irritant |

Synonyms |

3,4 Dihydroxynorephedrine 3,4-Dihydroxynorephedrine 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer alpha Methylnoradrenaline alpha Methylnorepinephrine alpha-Methylnoradrenaline alpha-Methylnorepinephrine Cobefrine Corbadrine Hydrochloride, Nordefrin Levonordefrin Methylnorepinephrine Neo Cobefrin Neo-Cobefrin NeoCobefrin Nordefrin Nordefrin Hydrochloride Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer Nordefrin, (R*,R*)-Isomer Nordefrin, (R*,S*)-Isomer Norephrine |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Levonordefrin Hydrochloride

Synthetic Pathways and Methodologies for Levonordefrin (B1675168) Production

The synthesis of levonordefrin, also known as corbadrine or α-methylnorepinephrine, is a multi-step process that requires careful control to achieve the desired stereochemistry. wikipedia.org While specific proprietary synthesis methods are not extensively detailed in publicly available literature, the general approach involves the creation of the core phenylpropanolamine structure.

One common synthetic route starts with a precursor molecule that already contains the catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups). The synthesis then proceeds to build the side chain, introducing the amine and hydroxyl groups with the correct spatial orientation.

A key challenge in the production of levonordefrin is ensuring the final product has the correct stereoisomeric form, as different stereoisomers can have varied physiological effects. nih.gov

Derivation from Precursor Compounds (e.g., Norepinephrine (B1679862), Alpha-Methyl-L-Dopa)

Levonordefrin is structurally a derivative of norepinephrine. nih.govnih.govmedkoo.com It can be conceptualized as norepinephrine with an additional methyl group on the ethylamine (B1201723) side chain. This structural similarity suggests that synthetic strategies may draw inspiration from methods used to produce norepinephrine itself.

Furthermore, levonordefrin is a known metabolite of the antihypertensive drug alpha-methyl-L-dopa. wikipedia.orgnih.govbiolife-publisher.it Within the body, alpha-methyl-L-dopa is converted to alpha-methyl dopamine (B1211576) and subsequently to alpha-methylnorepinephrine (levonordefrin). biolife-publisher.itdrugbank.com This metabolic pathway highlights a biochemical route to the compound, though laboratory synthesis may employ different strategies for efficiency and control. A common industrial synthesis route for methyldopa, a related compound, utilizes veratrone as a starting material, proceeding through an aminopropionitrile intermediate. google.com

Control of Stereoisomeric Purity in Synthesis

Levonordefrin has two chiral centers, meaning it can exist in multiple stereoisomeric forms. The clinically utilized form is the (1R,2S)-isomer. nih.govnih.gov Achieving high stereoisomeric purity is critical, as different isomers can have different potencies and effects. nih.gov

The control of stereochemistry during synthesis is a significant aspect of producing levonordefrin. This can be achieved through several methods:

Stereoselective synthesis: This approach uses chiral catalysts or starting materials to favor the formation of one specific stereoisomer over others. canada.ca

Resolution of a racemic mixture: In this method, a mixture of all possible stereoisomers (a racemate) is produced first. Then, a separation technique is used to isolate the desired isomer. fda.gov This can involve forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

The importance of stereochemical purity is underscored by regulatory guidelines for chiral drugs, which often require the characterization and control of each stereoisomer. fda.gov Analytical methods such as chiral high-performance liquid chromatography (HPLC) are essential for verifying the enantiomeric purity of the final product. canada.ca

Formation and Characterization of the Hydrochloride Salt

Levonordefrin is typically formulated as a hydrochloride salt to improve its stability and solubility in aqueous solutions, which is essential for its use in injectable anesthetic formulations. nih.govbuffalo.edu The formation of the hydrochloride salt involves reacting the free base form of levonordefrin with hydrochloric acid. nih.gov

The resulting levonordefrin hydrochloride is a white or buff-colored crystalline solid. drugs.comnih.govnih.gov It is freely soluble in aqueous solutions of mineral acids but has limited solubility in water. drugs.comnih.govnih.gov

Characterization of the hydrochloride salt involves a range of analytical techniques to confirm its identity, purity, and quality. These methods may include:

Chromatographic methods: HPLC is used to determine the purity of the compound and to quantify any impurities.

Physical properties: Measurement of melting point and solubility provides important information about the physical characteristics of the salt.

Elemental analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in the compound, which can be compared to the theoretical values to confirm the chemical formula. medkoo.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | nih.govmedkoo.com |

| Molecular Formula | C₉H₁₄ClNO₃ | nih.gov |

| Molecular Weight | 219.66 g/mol | nih.gov |

| Appearance | White or buff-colored crystalline solid | drugs.comnih.govnih.gov |

| Solubility | Freely soluble in aqueous solutions of mineral acids, practically insoluble in water | drugs.comnih.govnih.gov |

Molecular Pharmacology of Levonordefrin Hydrochloride: Receptor Interactions and Mechanisms

Adrenergic Receptor Subtype Selectivity and Binding Affinity

Levonordefrin's mechanism of action involves binding to and activating adrenergic receptors, though with varying degrees of affinity for different subtypes. wikipedia.orgnih.gov It is recognized as a sympathomimetic amine with a pharmacological profile similar to, but less potent than, epinephrine (B1671497). drugs.com

Alpha-1 Adrenergic Receptor Activation Research

Levonordefrin (B1675168) hydrochloride demonstrates activity at alpha-1 adrenergic receptors. nih.gov The activation of these receptors, which are G-protein coupled receptors, is known to be involved in neurotransmission and the regulation of the sympathetic nervous system. frontiersin.org The interaction of levonordefrin with alpha-1 adrenergic receptors contributes to its vasoconstrictive properties. nih.gov These receptors, upon activation by agonists like levonordefrin, typically initiate a signaling cascade involving phospholipase C and protein kinase C (PKC). frontiersin.org

Alpha-2 Adrenergic Receptor Agonism and Binding Inhibition Research

Research indicates that levonordefrin has a notable affinity for alpha-2 adrenergic receptors, acting as an agonist. wikipedia.orgnih.govpatsnap.com This interaction is central to its pharmacological effects. nih.gov Studies have shown that levonordefrin inhibits the binding of radioligands to alpha-2 adrenergic receptors. ncats.io Its antihypertensive effects, for instance, are mediated through the activation of alpha-2 adrenergic receptors located in the cardiovascular control center of the central nervous system. nih.govnih.gov This activation suppresses sympathetic output from the brain, leading to a decrease in blood pressure. nih.govnih.gov Peripherally, its binding to and activation of alpha-2 adrenergic receptors results in vasoconstriction. nih.govnih.gov

Quantitative Receptor Binding Studies and Equilibrium Dissociation Constants (e.g., Ki values, Radioligand Assays)

Quantitative analysis of levonordefrin's interaction with adrenergic receptors has been performed using radioligand binding assays to determine its binding affinity, often expressed as the equilibrium dissociation constant (Ki). The Ki value represents the concentration of a ligand that will bind to half of the available receptors at equilibrium.

In one study, the inhibitory constant (Ki) of levonordefrin for alpha-2 adrenergic receptors was determined to be 205 nM. ncats.io This was established through a radioligand binding assay using [3H]rauwolscine. ncats.io The process involves incubating the receptor preparation with the radioligand and varying concentrations of the competing ligand (levonordefrin) to measure the displacement of the radioligand. ncats.io The IC50, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, is determined and then used to calculate the Ki value. ncats.io

Interactive Table: Levonordefrin Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) |

| Alpha-2 Adrenergic | [3H]rauwolscine | 205 |

Intracellular Signaling Cascades Mediated by Receptor Activation

The activation of adrenergic receptors by levonordefrin initiates specific intracellular signaling cascades. As a G-protein coupled receptor agonist, its effects are mediated through these pathways. wikipedia.org

Upon binding to alpha-2 adrenergic receptors, which are coupled to inhibitory G-proteins (Gi), levonordefrin can lead to the inhibition of adenylate cyclase. nih.gov This action results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Activation of alpha-1 adrenergic receptors, on the other hand, typically involves Gq-protein coupling. drugbank.com This leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, with IP3 mediating the release of calcium from intracellular stores and DAG activating protein kinase C. frontiersin.org

Molecular Mimicry and Structural Homology to Endogenous Catecholamines

Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and a derivative of norepinephrine (B1679862). wikipedia.orgnih.govnih.gov Its chemical structure is designed to mimic that of endogenous catecholamines like adrenaline (epinephrine) and norepinephrine. wikipedia.orgdrugbank.com This structural similarity allows it to bind to and activate adrenergic receptors. wikipedia.orgdrugbank.com

The core structure of levonordefrin includes a catechol group (a benzene (B151609) ring with two hydroxyl groups) and an aminoethyl side chain, which are characteristic features of catecholamines. nih.gov Specifically, it is the levoisomer of nordefrin (B613826). nih.gov This structural homology is the basis for its sympathomimetic activity, as it can effectively interact with the same receptors as the body's natural neurotransmitters and hormones that regulate the sympathetic nervous system. drugbank.com

In Vitro Pharmacological Characterization of Levonordefrin Hydrochloride

Cell-Based Assays for Adrenergic Receptor Functionality

Cell-based assays are crucial in elucidating the specific interactions of levonordefrin (B1675168) with adrenergic receptors. These studies help in understanding its mechanism of action at a cellular level. Levonordefrin is identified as an agonist for alpha-2 adrenergic receptors. drugbank.comncats.ionih.gov

In radioligand binding assays, levonordefrin demonstrates the ability to inhibit the binding of [3H]rauwolscine, a known alpha-2 adrenergic receptor antagonist. ncats.io The assay, conducted using a Tris buffer solution containing EDTA, revealed an equilibrium dissociation constant (Ki) of 205 nM for levonordefrin at alpha-2 adrenergic receptors. ncats.ioncats.io This indicates a significant affinity of levonordefrin for this receptor subtype. The process involves incubating the samples at 30°C and then using rapid filtration to separate bound from unbound ligands. ncats.ioncats.io

Furthermore, studies utilizing human airway smooth muscle (HASM) cells in a contractile force screening (CFS) assay have shown that levonordefrin can act as a relaxant. arxiv.org This effect was unexpected as it was identified among other known smooth muscle relaxants and β-adrenergic receptor agonists. arxiv.org This suggests a more complex interaction with cellular signaling pathways than just its primary alpha-2 adrenergic agonism. Levonordefrin is also noted to be a non-selective agonist of α1-, α2-, and β-adrenergic receptors, with a preferential activity at the α2-adrenergic receptor. wikipedia.org

Table 1: Adrenergic Receptor Binding Affinity of Levonordefrin

| Receptor Subtype | Ligand Used in Assay | Ki (nM) | Cell Type |

| Alpha-2 Adrenergic | [3H]rauwolscine | 205 | Not Specified |

Isolated Tissue Preparations for Functional Contractility Studies

The effects of levonordefrin have been examined in isolated tissue preparations to understand its functional impact on contractility. In studies on isolated guinea-pig hearts using the Langendorff method, the influence of vasoconstrictors like levonordefrin, when combined with local anesthetics, has been investigated. researchgate.net While the primary focus of these studies was often the combined effect, they provide insights into the cardiovascular actions of these agents. For instance, when combined with lidocaine (B1675312), norepinephrine (B1679862) (a related catecholamine) was shown to initially reduce contraction force, which then returned to near control values. researchgate.net This highlights the complex interplay between local anesthetics and vasoconstrictors on cardiac tissue.

In the context of airway smooth muscle, contractile force screening on human airway smooth muscle (HASM) cells identified levonordefrin as a novel relaxant. arxiv.org This finding was unexpected and suggests a potential for bronchodilatory effects, which warrants further investigation in isolated airway tissue preparations. arxiv.org

Comparative Potency and Efficacy Assessments in Isolated Biological Systems

Comparisons between levonordefrin and other catecholamines, particularly epinephrine (B1671497), are common in in-vitro studies to establish its relative potency and efficacy. In equal concentrations, levonordefrin is considered less potent than epinephrine as a vasoconstrictor and in its ability to raise blood pressure. drugbank.comnih.govseptodontusa.com However, it is often used in fivefold higher concentrations than epinephrine in clinical applications. medchemexpress.com

Studies comparing the effects of local anesthetics with and without vasoconstrictors have provided data on the relative impact of these agents. For example, both epinephrine and levonordefrin were found to decrease the toxicity and lethality of procaine (B135) in mice. researchgate.net Conversely, epinephrine, but not levonordefrin, increased the toxicity of bupivacaine. researchgate.net Neither vasoconstrictor significantly affected the toxicity of lidocaine in mice. researchgate.net These findings underscore that the interaction between a vasoconstrictor and a local anesthetic is specific to the particular combination of drugs.

Table 2: Comparative Effects of Vasoconstrictors on Local Anesthetic Toxicity in Mice

| Local Anesthetic | Vasoconstrictor | Effect on Toxicity/Lethality |

| Procaine | Epinephrine | Decreased |

| Procaine | Levonordefrin | Decreased |

| Bupivacaine | Epinephrine | Increased |

| Bupivacaine | Levonordefrin | No significant effect |

| Lidocaine | Epinephrine | No significant effect |

| Lidocaine | Levonordefrin | No significant effect |

Source: ResearchGate researchgate.net

Investigations of Molecular Stability in Enzymatic and Biological Milieus

The stability of levonordefrin is a key characteristic that influences its pharmacological profile and utility. It is generally considered to be more stable than epinephrine. drugbank.comnih.govseptodontusa.com This enhanced stability is an important factor in its formulation and storage.

Levonordefrin, as a catecholamine, is primarily metabolized by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov This enzymatic degradation is a critical pathway for its inactivation in biological systems. wikipedia.org The presence of antioxidants, such as metabisulfite, in local anesthetic cartridges containing vasoconstrictors like levonordefrin is intended to reduce the rate of deterioration from factors like oxidation. nih.gov

The molecular structure of levonordefrin, being a hydrochloride salt, allows it to be soluble in water for formulation purposes. nih.govpocketdentistry.com However, in this water-soluble state, it is less stable. pocketdentistry.com The pH of the biological environment also plays a role in the stability and activity of such compounds. nih.gov

Metabolic Pathways and Biotransformation of Levonordefrin Hydrochloride: in Vitro Studies

Identification of Phase I and Phase II Metabolic Reactions

In vitro studies are fundamental to elucidating the metabolic fate of xenobiotics, including levonordefrin (B1675168) hydrochloride. The biotransformation of drugs is broadly categorized into Phase I and Phase II reactions, which work sequentially to detoxify and facilitate the excretion of foreign compounds.

Phase I reactions introduce or expose functional groups (such as hydroxyl, amino, or carboxyl groups) on the parent drug molecule. wfsahq.org These reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govopenanesthesia.org For levonordefrin, a catecholamine, a key Phase I metabolic pathway is oxidation. nih.gov

Following Phase I, the modified compounds often undergo Phase II reactions. These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate (B86663), or an amino acid) is attached to the functional group introduced in Phase I. wfsahq.org This process significantly increases the water solubility of the metabolite, making it more readily excretable in urine or bile. wfsahq.orgnih.gov For catecholamines like levonordefrin, a crucial Phase II reaction is methylation, catalyzed by catechol-O-methyltransferase (COMT). nih.govnih.gov Glucuronidation is another significant Phase II pathway for many drugs, including those with hydroxyl groups available for conjugation. wfsahq.org

While specific in vitro studies detailing the full range of Phase I and Phase II metabolites of levonordefrin are not extensively available in the provided search results, the known metabolism of catecholamines provides a strong theoretical framework. nih.govnih.gov

Table 1: Overview of Potential Metabolic Reactions for Levonordefrin

| Phase | Reaction Type | Key Enzyme Family | Potential Effect on Levonordefrin |

| Phase I | Oxidation | Cytochrome P450 (CYP450) | Introduction of hydroxyl groups. |

| Phase I | Reduction | Aldo-keto reductases | Reduction of the ketone group. |

| Phase II | Methylation | Catechol-O-methyltransferase (COMT) | Methylation of a catechol hydroxyl group. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to hydroxyl groups. |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation of a sulfate group to hydroxyl groups. |

Role of Isolated Enzyme Systems in Biotransformation

The biotransformation of levonordefrin is significantly influenced by specific enzyme systems, most notably Catechol-O-methyltransferase (COMT). nih.gov As a catecholamine, levonordefrin is a direct substrate for COMT, which catalyzes the methylation of one of the hydroxyl groups on the catechol ring. nih.govnih.gov This enzymatic reaction is a primary pathway for the inactivation of endogenous and exogenous catecholamines. nih.gov The activity of COMT is a critical determinant in the metabolic clearance of levonordefrin. nih.gov

In addition to COMT, the cytochrome P450 (CYP450) enzyme system, located primarily in the liver, plays a role in the metabolism of a wide array of drugs. nih.gov While specific CYP isozymes responsible for levonordefrin metabolism are not definitively identified in the search results, it is known that adrenergic drugs can be metabolized by hepatic enzymes. nih.gov For instance, predictions from in silico models suggest that levonordefrin is not a substrate for CYP2C9, CYP2D6, or CYP3A4. drugbank.com However, these are predictions and require experimental verification with isolated enzyme systems.

Monoamine oxidase (MAO) is another key enzyme in the metabolism of some adrenergic amines; however, it is primarily involved in the metabolism of non-catecholamine structures. Catecholamines like epinephrine (B1671497) and levonordefrin are primarily metabolized by COMT. nih.gov

Metabolite Profiling and Identification Using Advanced Analytical Techniques (e.g., LC-MS/MS in in vitro models)

The identification and quantification of drug metabolites are crucial for understanding the complete metabolic profile of a compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for this purpose in in vitro studies. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and structural elucidation of metabolites even at low concentrations in complex biological matrices like liver microsome incubations. nih.govjmb.or.kr

In a typical in vitro metabolism study using LC-MS/MS, levonordefrin would be incubated with a biological system, such as human liver microsomes or cytosol, which contain the metabolic enzymes. nih.gov After incubation, the sample is analyzed by LC-MS/MS. The liquid chromatography component separates the parent drug from its metabolites based on their physicochemical properties. nih.gov The tandem mass spectrometry component then provides mass-to-charge ratio (m/z) information and fragmentation patterns for each separated compound. jmb.or.kr By comparing the mass spectra of the metabolites to the parent drug and by analyzing the mass shifts and fragmentation, the chemical transformations that occurred during metabolism can be deduced. jmb.or.krjmb.or.kr

Untargeted metabolomics approaches using high-resolution mass spectrometry can provide a comprehensive overview of all metabolites formed. mdpi.comescholarship.org This allows for the discovery of novel or unexpected metabolic pathways. mdpi.com While specific LC-MS/MS data for levonordefrin metabolite profiling from in vitro models was not found in the search results, this methodology is the standard for such investigations. nih.govjmb.or.kr

Table 2: Hypothetical Application of LC-MS/MS for Levonordefrin Metabolite Identification

| Analytical Step | Purpose | Expected Outcome for Levonordefrin Analysis |

| Incubation | Expose levonordefrin to metabolic enzymes. | Generation of Phase I and Phase II metabolites. |

| Liquid Chromatography (LC) | Separate parent drug and metabolites. | Distinct peaks for levonordefrin and its various metabolites. |

| Mass Spectrometry (MS) | Determine the mass-to-charge ratio (m/z) of each compound. | Identification of mass shifts corresponding to metabolic reactions (e.g., +14 for methylation, +16 for hydroxylation). |

| Tandem Mass Spectrometry (MS/MS) | Fragment ions to obtain structural information. | Elucidation of the specific site of metabolic modification on the levonordefrin molecule. |

Comparative In Vitro Metabolism Across Model Organism Systems

In vitro drug metabolism studies often utilize liver preparations from different species (e.g., rat, dog, monkey, and human) to assess interspecies differences and to help predict human metabolism. These comparative studies are essential in preclinical drug development.

The metabolism of drugs can vary significantly between species due to differences in the expression and activity of metabolic enzymes like the CYP450s and conjugating enzymes. geneesmiddeleninformatiebank.nl For example, in the metabolism of mepivacaine (B158355), a local anesthetic often used with levonordefrin, differences have been observed between human and rat liver microsomes. geneesmiddeleninformatiebank.nlagd.org In rats, the primary metabolite of mepivacaine is 3'-hydroxymepivacaine, whereas in humans, both 3'-hydroxy- and 4'-hydroxymepivacaine are excreted in almost equal amounts. geneesmiddeleninformatiebank.nl

While specific comparative in vitro metabolism studies for levonordefrin were not detailed in the provided search results, such differences are plausible. The relative activities of COMT and various CYP450 isoforms can differ across species, potentially leading to different metabolite profiles and rates of clearance for levonordefrin. These studies are critical for extrapolating animal data to humans and for understanding potential species-specific toxicity.

Advanced Analytical Methodologies for Levonordefrin Hydrochloride Research

Spectroscopic Methods for Structural Elucidation and Compound Characterization (e.g., UV-Vis, FTIR, Raman)

Spectroscopic methods are indispensable for confirming the chemical structure and identity of levonordefrin (B1675168) hydrochloride.

UV-Visible (UV-Vis) Spectroscopy is a straightforward technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uspnf.com It is often employed as the detection method in HPLC systems, quantifying the analyte based on its absorbance at a specific wavelength. uga.edu The UV spectrum of a compound is dependent on its electronic structure and can serve as a preliminary identification tool.

| Technique | Principle | Primary Application for Levonordefrin HCl | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by electrons. | Quantification (especially as an HPLC detector); Preliminary identification. | uga.eduuspnf.com |

| FTIR Spectroscopy | Measures absorption of infrared radiation, causing molecular vibrations. | Structural confirmation; Identification of polar functional groups; Provides a "molecular fingerprint". | thermofisher.comresearchgate.netnih.gov |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic laser light. | Structural confirmation; Identification of non-polar and aromatic bonds; Complementary to FTIR. | thermofisher.comcovalentmetrology.comvliz.be |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive, rapid, and cost-effective alternatives for the determination of electroactive compounds like levonordefrin hydrochloride. These techniques measure changes in electrical properties (potential or current) resulting from a chemical reaction.

Potentiometry , specifically using Ion-Selective Electrodes (ISEs), can be used to determine the concentration of a specific ion in a solution. For drug hydrochlorides, a carbon paste electrode can be fabricated using an ion-pair of the drug cation with a suitable counter-ion, such as tetraphenylborate. ekb.eg The potential difference between this ISE and a reference electrode is proportional to the logarithm of the drug's concentration. These sensors can be optimized for performance, including pH range, response time, and selectivity, and have been successfully used to quantify drugs in pharmaceutical preparations and biological fluids like urine and plasma. ekb.egresearchgate.net

Voltammetry measures the current that flows as a function of an applied potential. Techniques like Differential Pulse Voltammetry (DPV) can provide well-defined anodic oxidation peaks for phenolic compounds like levonordefrin. researchgate.net The peak current is directly proportional to the concentration of the analyte. This method is highly sensitive, with low detection limits, and can be designed to simultaneously determine a parent drug and its metabolites if their oxidation potentials are sufficiently different. researchgate.net

| Method | Principle | Key Features for Levonordefrin HCl Analysis | Reference |

|---|---|---|---|

| Potentiometry (ISE) | Measures potential at zero current flow. | Uses a selective electrode (e.g., carbon paste); Can be used in colored/turbid solutions; Applicable to biological fluids. | ekb.egresearchgate.net |

| Voltammetry (DPV) | Measures current as a function of applied potential. | High sensitivity and low detection limits; Based on the oxidation of the phenolic group; Potential for simultaneous analysis of metabolites. | researchgate.net |

Development and Validation of Research-Grade Bioanalytical Assays

To understand the pharmacokinetic profile of this compound, robust and reliable bioanalytical assays are required to quantify the drug in biological matrices such as plasma and urine. researchgate.net The development of these research-grade assays, most commonly using LC-MS/MS, must be followed by a rigorous validation process to ensure the integrity of the data. turkjps.orgresearchgate.net

The validation is performed according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA). turkjps.orgresearchgate.net Key parameters are assessed to demonstrate that the method is suitable for its intended purpose. These parameters ensure the assay is accurate, precise, and reproducible over the expected concentration range in the study samples. nih.gov

| Parameter | Definition | Reference |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | turkjps.org |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. | turkjps.orgresearchgate.net |

| Accuracy | The closeness of the determined value to the nominal or known true value. | nih.govresearchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample (Intra- and Inter-day). | turkjps.orgnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | turkjps.orgresearchgate.net |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | researchgate.net |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | turkjps.orgresearchgate.net |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | turkjps.org |

Comparative Pre Clinical Pharmacology of Levonordefrin Hydrochloride with Other Vasoconstrictors

In Vivo Animal Models for Systemic Hemodynamic Effects (e.g., arterial blood pressure, heart rate)

Pre-clinical studies utilizing in vivo animal models have been crucial in elucidating the systemic hemodynamic profile of levonordefrin (B1675168) hydrochloride. A notable study re-evaluated the cardiovascular actions of intravenously administered nordefrin (B613826) (the active moiety of levonordefrin hydrochloride) in anesthetized dogs, comparing its effects to those of epinephrine (B1671497) and norepinephrine (B1679862). nih.gov To isolate the direct vascular effects of the compounds from the body's compensatory mechanisms, the animals' autonomic reflexes were blocked using mecamylamine. nih.gov

The effects on heart rate can be variable. The direct stimulation of beta-1 adrenergic receptors by levonordefrin would be expected to increase heart rate. nih.gov However, the significant rise in mean arterial pressure can trigger a compensatory baroreceptor reflex, leading to a vagal response that may offset or even decrease the heart rate. nih.gov

Table 1: Systemic Hemodynamic Effects of Vasoconstrictors in Anesthetized Dogs Data derived from a study where autonomic reflexes were blocked by mecamylamine. nih.gov

| Compound | Dose Range (IV) | Effect on Arterial Blood Pressure | Comparative Notes |

| Levonordefrin (Nordefrin) | 0.1-10.0 µg/kg | Dose-dependent increase in blood pressure. nih.gov | No significant difference in pressor effect compared to epinephrine at low-to-moderate doses. nih.gov Qualitatively similar to norepinephrine. nih.gov |

| Epinephrine | 0.1-10.0 µg/kg | Dose-dependent increase in blood pressure. nih.gov | Showed evidence of beta-2 adrenoceptor-mediated vasodilation. nih.gov Significantly greater pressor effect than levonordefrin only at the highest dose. nih.gov |

| Norepinephrine | 0.1-10.0 µg/kg | Dose-dependent increase in blood pressure. nih.gov | Pressor effects were not significantly different from levonordefrin after alpha-receptor blockade. nih.gov |

Local Hemodynamic Responses in Animal Tissues

In animal tissues, this compound functions as a potent vasoconstrictor at the site of administration. researchgate.net This local hemodynamic response is the primary rationale for its inclusion in local anesthetic formulations. researchgate.net By activating alpha-1 adrenergic receptors on the vascular smooth muscle of local blood vessels, levonordefrin induces constriction, which reduces regional blood flow. nih.gov

This localized reduction in tissue perfusion has two main consequences demonstrated in pre-clinical research. First, it slows the rate of absorption of the co-administered local anesthetic agent from the injection site into the systemic circulation. researchgate.net This effect was observed in pharmacokinetic studies in rats, where vasoconstrictors were shown to delay the time to maximum plasma concentration (Tmax) of the anesthetic. frontiersin.org Second, the reduced blood flow provides hemostasis in the surgical field. nih.gov

Animal models, such as those using laser Doppler imaging in rabbit ears, have been employed to systematically assess tissue perfusion changes induced by various pharmaceutical agents, providing quantitative data on local hemodynamic responses. researchgate.net While direct comparative studies on local tissue perfusion between levonordefrin and other vasoconstrictors are not extensively detailed in the provided sources, the fundamental mechanism of action—alpha-receptor-mediated vasoconstriction—is well-established. nih.govresearchgate.net

Receptor Binding and Activation Profiles in Animal Tissue Extracts

Studies on the receptor binding and activation profile of levonordefrin, particularly in animal models, reveal that it functions as a sympathomimetic amine with a distinct pattern of adrenergic receptor activity. nih.govdrugbank.com Its profile more closely resembles that of norepinephrine than epinephrine. nih.govnih.gov

Research in anesthetized dogs, using pharmacologic blockade, has shown that levonordefrin's cardiovascular effects are mediated through a specific subset of adrenoceptors. nih.gov The primary activity of levonordefrin is on alpha-adrenergic receptors, which mediates its potent vasoconstrictor effects. nih.govnih.govdrugbank.com It also possesses significant activity at beta-1 adrenergic receptors, which accounts for its potential cardiac stimulant effects. nih.gov

A key distinguishing feature from epinephrine, observed in these animal studies, is levonordefrin's lack of significant beta-2 adrenoceptor activity. nih.govnih.gov In the canine model, levonordefrin showed no evidence of the beta-2-mediated vasodilation that is characteristic of epinephrine. nih.gov This was further demonstrated when the pressor effects of both levonordefrin and norepinephrine were similarly attenuated by an alpha-blocker (phentolamine), whereas the effect of epinephrine was suppressed to a greater degree due to its mixed alpha and beta-2 actions on the vasculature. nih.gov Some literature also suggests that levonordefrin activates peripheral alpha-2 adrenergic receptors, contributing to vasoconstriction. nih.gov

Table 2: Adrenergic Receptor Activity Profile

| Compound | Alpha-1 Receptor Activity | Alpha-2 Receptor Activity | Beta-1 Receptor Activity | Beta-2 Receptor Activity | Reference |

| Levonordefrin | Strong Agonist | Agonist | Agonist | Minimal/None | nih.govnih.govnih.gov |

| Epinephrine | Strong Agonist | Agonist | Strong Agonist | Strong Agonist | nih.govdrugbank.com |

| Norepinephrine | Strong Agonist | Agonist | Strong Agonist | Minimal | nih.gov |

| Phenylephrine (B352888) | Selective Agonist | Minimal/None | Minimal/None | None | nih.gov |

Relative Vasopressor Potency and Pressor Effects Compared to Epinephrine and Phenylephrine in Animal Studies

The relative vasopressor potency of levonordefrin has been evaluated in animal studies, most notably in comparison to epinephrine. It is generally considered to be less potent than epinephrine as a vasoconstrictor and in its ability to raise blood pressure when compared at equal concentrations. drugbank.comdrugs.com

A quantitative analysis in anesthetized dogs provided a more nuanced comparison of the pressor effects of levonordefrin and epinephrine across a 100-fold dose range (0.1-10.0 µg/kg). nih.gov This research challenged the commonly held assumption of a simple fivefold difference in potency. The study found no statistically significant difference in the pressor effects between levonordefrin and epinephrine at low to moderate doses. nih.gov Only at the highest administered dose did epinephrine show a significantly greater pressor effect. nih.gov These findings suggest the potency difference with respect to pressor activity may be less pronounced than traditionally assumed. nih.gov

When compared qualitatively, the pressor response of levonordefrin in dogs was indistinguishable from that of norepinephrine. nih.gov This is because, unlike epinephrine, neither levonordefrin nor norepinephrine exhibits beta-2 vasodilator effects that can counteract the alpha-mediated vasoconstriction. nih.gov

Phenylephrine, another vasoconstrictor, acts as a selective alpha-1 adrenergic agonist. nih.gov This selective action avoids the beta-adrenergic stimulation associated with both epinephrine and levonordefrin, which affects the heart. nih.gov While direct animal studies comparing the pressor potency of levonordefrin to phenylephrine were not found in the search results, their differing receptor profiles (levonordefrin: alpha + beta-1; phenylephrine: selective alpha-1) indicate distinct mechanisms for achieving vasoconstriction. nih.govnih.gov

Table 3: Comparative Vasopressor Potency in Animal Studies

| Compound | Relative Potency Compared to Epinephrine | Key Findings from Animal Studies (Dogs) |

| Levonordefrin | Less potent at equal concentrations. drugbank.comdrugs.com The potency difference may be less than the commonly assumed fivefold difference. nih.gov | At low-to-moderate doses, pressor effects were not significantly different from epinephrine. nih.gov Qualitatively, its pressor response profile is similar to norepinephrine. nih.gov |

| Epinephrine | The standard for comparison. | Produces a greater pressor effect than levonordefrin only at very high doses. nih.gov Its pressor effect is modulated by beta-2 receptor-mediated vasodilation. nih.gov |

| Phenylephrine | Potency comparison not directly available in sources. | Elicits vasoconstriction primarily through selective alpha-1 adrenergic receptor agonism. nih.gov |

Future Research Directions and Unexplored Avenues for Levonordefrin Hydrochloride

Elucidation of Detailed Metabolic Pathways in Relevant Biological Systems

The comprehensive metabolic fate of levonordefrin (B1675168) is not well-documented in publicly available resources. drugbank.com While it is known to be a metabolite of the antihypertensive drug methyldopa, its own breakdown pathways in humans have not been fully elucidated. nih.govwikipedia.org A primary and critical area for future research is the detailed mapping of its metabolic transformation in relevant biological systems.

It is understood that, as a catecholamine, levonordefrin is primarily metabolized by the enzyme catechol-O-methyltransferase (COMT). wikipedia.org However, the specific metabolites formed through this and other potential pathways, such as those involving monoamine oxidase (MAO) or sulfotransferases, have not been systematically identified and quantified.

Future research should focus on:

In vitro studies: Utilizing human liver microsomes and hepatocytes to identify the primary enzymes responsible for levonordefrin metabolism and to characterize the resulting metabolites.

In vivo studies: Conducting pharmacokinetic studies in animal models and, subsequently, in human volunteers to identify and quantify metabolites in plasma and urine. This would provide a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative metabolomics: A serum metabolomics study related to narcolepsy type 1 identified levonordefrin as a differential metabolite, suggesting its involvement in or perturbation by metabolic pathways beyond its expected adrenergic functions. nih.gov Further investigation into these unexpected associations could reveal novel biological roles.

Understanding these pathways is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in response, and completing the compound's pharmacological profile.

Comprehensive Receptorome Mapping and Functional Specificity Beyond Adrenergic Receptors

Levonordefrin's vasoconstrictive effect is primarily attributed to its activity as an agonist at adrenergic receptors. nih.gov It is considered a non-selective agonist with preferential activity for α2-adrenergic receptors. wikipedia.orgncats.io However, its full receptor binding profile, or "receptorome," is far from complete. Research indicates it acts on both alpha-1 and alpha-2 receptors, with some sources also noting an effect on beta-receptors. wikipedia.orgnih.gov One study found its receptor profile to be more similar to norepinephrine (B1679862) than to epinephrine (B1671497), with no significant β2-adrenoceptor activity. nih.gov

A comprehensive mapping of its interactions across the full spectrum of human receptors is a key avenue for future research. This would involve:

Broad Receptor Screening: Utilizing high-throughput screening assays to test levonordefrin against a large panel of G-protein coupled receptors (GPCRs), ion channels, and other potential off-targets.

Subtype Specificity: Determining the binding affinity and functional activity (agonist, antagonist, partial agonist) of levonordefrin at all subtypes of adrenergic receptors (e.g., α1A, α1B, α1D, α2A, α2B, α2C, and β1, β2, β3). nih.gov Current data is limited; for example, one database reports a binding affinity (Ki) of 205 nM for α2-adrenergic receptors but also lists it as an inhibitor for α1A, α1B, and α1D subtypes, which requires clarification. drugbank.comncats.io

Functional Assays: Moving beyond simple binding assays to functional assays that measure downstream signaling pathways (e.g., cAMP production, calcium mobilization) to understand the true functional consequence of receptor binding. nih.gov

This detailed characterization would provide a clearer understanding of its mechanism of action and could explain secondary or unexpected physiological effects.

Table 1: Reported Adrenergic Receptor Interactions of Levonordefrin

| Receptor Subtype | Reported Action | Binding Affinity (Ki) | Source |

|---|---|---|---|

| Alpha-2 (α2) | Agonist | 205 nM | ncats.io |

| Alpha-1 (α1) | Agonist | Not specified | wikipedia.orgnih.gov |

| Beta (β) | Agonist (non-selective) | Not specified | wikipedia.org |

| Alpha-1A (α1A) | Inhibitor | Not specified | drugbank.com |

| Alpha-1B (α1B) | Inhibitor | Not specified | drugbank.com |

| Alpha-1D (α1D) | Inhibitor | Not specified | drugbank.com |

This table is based on currently available data and highlights the need for more comprehensive studies to confirm and quantify these interactions.

Advanced Computational Modeling for Rational Drug Design and Optimization of Analogues

Rational drug design employs computational methods to develop new drugs with improved specificity and efficacy. bbau.ac.inresearchgate.net These powerful tools have not yet been extensively applied to levonordefrin but represent a significant opportunity for future research. Advanced computational modeling could be used to design and optimize analogues with tailored pharmacological properties.

Key computational approaches include:

Molecular Docking: Simulating the interaction of levonordefrin with the three-dimensional structure of its target receptors, primarily the α2-adrenergic receptor. openmedicinalchemistryjournal.com This can help identify the key amino acid residues involved in binding and provide a structural basis for its activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of levonordefrin and its potential analogues with their biological activity. researchgate.net This can predict the activity of new, unsynthesized compounds.

De Novo Design: Using computer algorithms to design entirely new molecules that are predicted to bind to the target receptor with high affinity and selectivity. openmedicinalchemistryjournal.com

These in-silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidate molecules, reducing the time and cost associated with traditional trial-and-error approaches. researchgate.netopenmedicinalchemistryjournal.com

Investigation of Novel Analogues with Modified Pharmacological Profiles or Improved Selectivity

Building on the insights from computational modeling, a logical next step is the synthesis and pharmacological evaluation of novel levonordefrin analogues. The goal would be to create new chemical entities with modified properties, such as improved receptor selectivity or a different duration of action. bbau.ac.in

Future research could focus on creating analogues by modifying specific parts of the levonordefrin molecule:

Catechol Ring Modifications: Altering the hydroxyl groups on the benzene (B151609) ring could change the molecule's affinity for COMT, potentially prolonging its half-life.

Side-Chain Modifications: Changing the methyl group or the amine group on the ethylamine (B1201723) side chain could significantly alter receptor selectivity, for instance, by increasing the affinity for α2-receptors while decreasing it for α1- or β-receptors. mdpi.com

Exploration of Potential Research Applications Beyond Current Understanding

The current application of levonordefrin is almost exclusively as a vasoconstrictor in dentistry. nih.govdrugs.com However, its pharmacology suggests potential for other research applications that remain largely unexplored.

Future investigations could explore:

Central Nervous System (CNS) Effects: Levonordefrin's antihypertensive effect is linked to its activation of α2-adrenergic receptors in the CNS, which suppresses sympathetic output. nih.govnih.gov This mechanism, shared by its parent compound methyldopa, warrants further investigation into its potential as a research tool for studying central blood pressure regulation and sympathetic tone.

Alternative Vasoconstrictor Applications: Its properties could be evaluated for use in other medical fields requiring localized vasoconstriction, such as in minor surgical procedures in dermatology or otolaryngology.

Cardiovascular Research: Studies in animal models have shown that levonordefrin increases blood pressure and heart rate. caymanchem.com Its profile, which resembles norepinephrine, makes it a useful tool for comparative studies against other catecholamines like epinephrine to dissect the specific roles of different adrenergic receptor subtypes in cardiovascular responses. nih.gov

Neurohormonal Research: Given that adrenergic systems are critical in the body's "fight or flight" response and are dysregulated in conditions like heart failure, levonordefrin could serve as a specific pharmacological probe to study the function and regulation of presynaptic α2-autoreceptors that control neurotransmitter release. nih.govnih.gov

Exploring these avenues could expand the utility of levonordefrin from a clinical adjuvant to a valuable tool in fundamental and translational research.

Q & A

Q. What is the pharmacological mechanism of Levonordefrin hydrochloride in dental applications?

this compound primarily acts as a sympathomimetic amine, binding to α-adrenergic receptors to induce vasoconstriction, thereby prolonging the duration of local anesthetics by reducing systemic absorption. However, its dual role as a vasodilator in specific contexts (e.g., nasal mucosa) may arise from β-adrenergic receptor activation at higher concentrations. Researchers should validate receptor affinity using radioligand binding assays (e.g., β₂-adrenergic receptor assays) and measure vascular tone changes in ex vivo tissue models .

Q. How can USP reference standards ensure the purity of this compound in experimental formulations?

The USP Levonordefrin RS (Reference Standard) provides a certified benchmark for identity, assay, and impurity profiling. Researchers should employ reversed-phase HPLC with UV detection (as per USP monographs) to compare sample retention times and peak areas against the reference standard. System suitability tests, including column efficiency (theoretical plates ≥ 2000) and tailing factor (≤ 2.0), must be validated to ensure analytical precision .

Q. What are the common drug combinations involving this compound in clinical formulations?

Levonordefrin is frequently combined with local anesthetics like procaine and mepivacaine hydrochloride (e.g., in Scandonset L) to enhance anesthetic efficacy. Researchers should analyze these combinations using stability-indicating methods (e.g., LC-MS) to detect degradation products under varying pH and temperature conditions, as outlined in USP guidelines for compounded injections .

Advanced Research Questions

Q. How does this compound's dual vasoconstrictor/vasodilator activity influence experimental design in cardiovascular studies?

The compound’s dose-dependent receptor selectivity (α₁ at low doses, β₂ at higher doses) necessitates careful dose-response curve construction. Researchers should use isolated aortic ring assays to measure tension changes via force transducers, pre-treating tissues with selective antagonists (e.g., prazosin for α₁, ICI-118,551 for β₂) to dissect mechanisms. Contradictory in vivo observations (e.g., vasodilation in nasal mucosa) may require tissue-specific receptor expression profiling .

Q. What methodological challenges arise when quantifying this compound in biological matrices?

Matrix interference (e.g., plasma proteins) and low plasma concentrations (< ng/mL) demand high-sensitivity techniques like LC-MS/MS with stable isotope-labeled internal standards. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18 with ion-exchange resins) improves recovery. Researchers must validate assays per FDA guidelines, including linearity (1–100 ng/mL), accuracy (85–115%), and precision (CV ≤ 15%) .

Q. How do pharmacokinetic interactions between Levonordefrin and co-administered anesthetics affect experimental outcomes?

Competitive metabolism via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) may alter systemic exposure. Researchers should conduct in vitro hepatic microsome assays to identify enzymatic inhibition/induction and use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions. In vivo studies in CYP2D6-genotyped animal models can further clarify metabolic variability .

Q. What strategies mitigate oxidative degradation of this compound in aqueous formulations?

Degradation pathways (e.g., autoxidation of catechol moieties) can be minimized by formulating at pH 3–4 and incorporating antioxidants like sodium metabisulfite (0.1% w/v). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., quinones) are critical. Lyophilization may enhance long-term stability for parenteral formulations .

Contradiction Analysis and Methodological Recommendations

Q. How can researchers reconcile conflicting reports on Levonordefrin’s vasoactive effects across tissues?

Tissue-specific receptor density (e.g., α₁ dominance in dental vasculature vs. β₂ in bronchial smooth muscle) explains apparent contradictions. Dual-label immunofluorescence or qPCR for adrenergic receptor subtypes in target tissues can clarify this. Functional studies should compare responses in tissue explants from diverse anatomical sources .

Q. What in vitro models best replicate Levonordefrin’s pharmacological activity for high-throughput screening?

Immortalized cell lines (e.g., CHO cells expressing human α₁ₐ-adrenergic receptors) coupled with calcium flux assays (Fluo-4 AM dye) enable scalable agonist/antagonist profiling. For vascular studies, microfluidic devices with endothelialized channels permit real-time visualization of vasoconstriction/dilation under shear stress .

Safety and Handling Protocols

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with 1% acetic acid before disposal. Acute toxicity studies in rodents (LD₅₀ determination) and Ames tests for mutagenicity are recommended for novel formulations. Emergency procedures (e.g., saline eye irrigation, activated charcoal for ingestion) must be prominently displayed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.